(2-Methylfuran-3-yl)boronic acid
Description
Significance of Organoboron Compounds as Versatile Synthetic Intermediates
Organoboron compounds, particularly boronic acids and their derivatives, are cornerstones of modern synthetic chemistry. publish.csiro.aufiveable.me Their stability, low toxicity, and broad functional group tolerance make them highly valuable intermediates. fiveable.menih.gov A key attribute of organoboron compounds is their ability to participate in a wide array of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. libretexts.orgwikipedia.org This reaction allows for the efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. fiveable.me
The versatility of organoboron compounds extends beyond cross-coupling reactions to include applications in catalysis, asymmetric synthesis, and the development of chemosensors. publish.csiro.auresearchgate.net Their unique electronic and structural characteristics enable a diverse range of reactivities, solidifying their position as indispensable tools for synthetic chemists. publish.csiro.aunumberanalytics.com
The Role of Furan (B31954) Derivatives in Medicinal Chemistry and Materials Science
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in both medicinal chemistry and materials science. researchgate.netwikipedia.org Furan derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lywisdomlib.org The incorporation of the furan nucleus is a well-established strategy in drug discovery, with numerous furan-containing compounds having received clinical approval. utripoli.edu.ly
In materials science, furan derivatives are utilized as building blocks for polymers and specialty chemicals. algoreducation.comslideshare.net Their unique electronic properties and reactivity make them suitable for applications in dyes, pigments, and resins. slideshare.netacs.org The hydrogenation of furan derivatives is also a critical process, yielding saturated systems essential for the production of various pharmaceuticals and materials. algoreducation.comstudysmarter.co.uk
Positioning (2-Methylfuran-3-yl)boronic Acid within the Landscape of Advanced Synthetic Methodologies
This compound represents a convergence of the advantageous properties of both organoboron compounds and furan derivatives. Its structure, featuring a boronic acid group attached to a methylated furan ring, makes it a valuable reagent in advanced synthetic methodologies. This compound serves as a key building block in the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. orgsyn.org
The presence of the methyl group on the furan ring can influence the compound's reactivity and electronic properties, offering a degree of steric and electronic differentiation compared to unsubstituted furanboronic acids. While the inherent instability of some furanboronic acids towards protodeboronation can be a challenge, the development of robust catalytic systems has enabled their effective use in cross-coupling reactions. nih.gov The strategic application of this compound allows for the introduction of the 2-methylfuran-3-yl moiety into a wide range of molecular architectures, facilitating the synthesis of novel compounds with potential applications in pharmaceuticals and materials science.
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 1053182-85-6 |
| Molecular Formula | C5H7BO3 |
| Molecular Weight | 125.92 g/mol |
Further detailed properties such as melting point, boiling point, and solubility would require specific experimental data which is not consistently available across public sources.
Synthesis of this compound
The synthesis of this compound typically involves the reaction of a corresponding organometallic furan derivative with a boron-containing electrophile. A common strategy involves the lithiation of a suitable furan precursor followed by quenching with a trialkyl borate (B1201080).
For instance, a general approach to synthesizing heteroaryl boronic acids involves the reaction of an organolithium or Grignard reagent with a borate ester at low temperatures. nih.gov In the context of furan-based boronic acids, this could involve the deprotonation of 3-bromo-2-methylfuran (B1268616) or a similar precursor with a strong base like n-butyllithium, followed by the addition of trimethyl borate or triisopropyl borate. The resulting boronate ester is then hydrolyzed to yield the desired boronic acid.
Applications in Organic Synthesis
The primary application of this compound in organic synthesis is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a carbon-carbon bond between the furan ring and a variety of electrophilic partners, such as aryl, heteroaryl, or vinyl halides and triflates.
A notable example is the nickel-catalyzed Suzuki-Miyaura coupling of 3-furanylboronic acid with heterocyclic halides to produce bis(heterocyclic) frameworks. orgsyn.org While this specific example uses the unsubstituted analog, the principle directly applies to this compound, allowing for the synthesis of more complex and substituted bi- and poly-heterocyclic structures. These motifs are prevalent in numerous bioactive molecules. orgsyn.org
The use of this compound allows for the strategic incorporation of the 2-methylfuran-3-yl unit, which can be a key structural element in the synthesis of targeted molecules with specific biological or material properties.
Properties
IUPAC Name |
(2-methylfuran-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BO3/c1-4-5(6(7)8)2-3-9-4/h2-3,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTBAJDRMFOCUIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(OC=C1)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679054 | |
| Record name | (2-Methylfuran-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1053182-85-6 | |
| Record name | (2-Methylfuran-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 2 Methylfuran 3 Yl Boronic Acid
Established Pathways for Regioselective Boronylation of Furan (B31954) Systems
The introduction of a boronic acid group onto a furan ring can be accomplished through several established synthetic pathways, with transition-metal-catalyzed C–H activation being a predominant modern approach.
Transition-Metal-Catalyzed C–H Borylation: This method offers a direct and atom-economical route to furanoboronic acids and their esters. Iridium-based complexes, often in conjunction with bipyridine-based ligands, are well-established for the C–H borylation of various aromatic and heteroaromatic compounds. organic-chemistry.orgthieme-connect.de However, when applied to 2-substituted furans like 2-methylfuran (B129897), these reactions typically exhibit a strong preference for borylation at the more electronically rich and sterically accessible C5 position. nih.gov Achieving selectivity for the C3 position requires overcoming this inherent reactivity, often through the use of directing groups.
Lithiation-Borylation: A more traditional approach involves the deprotonation of the furan ring using a strong base, such as an organolithium reagent, followed by quenching the resulting organometallic intermediate with a boron electrophile like triisopropyl borate (B1201080). organic-chemistry.org The success of this method hinges on the ability to achieve regioselective lithiation. For 2-methylfuran, direct deprotonation is challenging and often leads to mixtures of isomers.
Electrophilic Aromatic Borylation: In some cases, electrophilic borylation using potent boron electrophiles like boron trichloride (BCl₃) can be used to install a boronic acid group. rsc.orgnih.gov This strategy has been shown to be effective for regioselectively functionalizing aryl groups, where the selectivity is governed by the electronic and steric environment of the substrate. nih.gov
The primary challenge in synthesizing (2-Methylfuran-3-yl)boronic acid lies in controlling the regioselectivity. Un-directed C-H borylation of 2-methylfuran typically yields a mixture of isomers, with the 5-borylated product being the major component. nih.goved.ac.uk
Precursor Design and Derivatization Strategies for 2-Methylfuran Substrates
To overcome the intrinsic preference for C5-borylation in 2-methylfuran, precursor derivatization to install a directing group is a highly effective strategy. This approach utilizes a functional group temporarily attached to the furan precursor, which coordinates to the metal catalyst and directs the C–H activation to a specific, often otherwise inaccessible, position.
A notable example of this strategy has been demonstrated in the regioselective borylation of furfural (B47365) derivatives. chemrxiv.org By converting the formyl group of furfural into an imine, the nitrogen atom of the imine can act as a directing group. This directs an iridium catalyst to activate the adjacent C3–H bond, leading to selective C3-borylation. chemrxiv.org This principle can be applied to 2-methylfuran precursors that incorporate a suitable directing group at the 2-position, enabling the synthesis of the desired 3-borylated product. After the borylation step, the directing group can be removed, typically through hydrolysis, to yield the final this compound or its corresponding ester. chemrxiv.org
Optimization of Reaction Conditions for Enhanced Synthetic Efficiency
The choice of the transition metal catalyst and its associated ligands is paramount in controlling the outcome of C–H borylation reactions.
Iridium Catalysts: Iridium complexes such as [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene) are frequently used for C–H borylation due to their high activity. organic-chemistry.orgthieme-connect.dechemrxiv.org The regioselectivity of these catalysts can be tuned by the ancillary ligands. For instance, in the directed borylation of furfural imines, the choice of ligand was shown to be critical in switching the selectivity between the C3 and C5 positions. chemrxiv.org
Iron Catalysts: As a more sustainable and earth-abundant alternative to iridium, iron catalysts have been developed for the C–H borylation of furans. nih.goved.ac.uk For example, the pre-catalyst dmpe₂FeCl₂ has been successfully employed for the borylation of 2-methylfuran. nih.goved.ac.uk These reactions often require an activator and can be promoted by light. nih.goved.ac.uk While this system primarily yields the C5-borylated product, it represents an important step towards more sustainable synthetic routes. nih.goved.ac.uk
Solvent and temperature are critical parameters that can significantly influence reaction rates, catalyst stability, and product selectivity.
Solvent Effects: The polarity of the solvent can affect the stability of reaction intermediates and transition states. derbytelegraph.co.uk Early borylation reactions often utilized non-polar, non-coordinating solvents like n-hexane. acsgcipr.org However, for safety and environmental reasons, there is a push to replace hazardous solvents like benzene and diethyl ether with greener alternatives such as 2-methyltetrahydrofuran (2-MeTHF). acsgcipr.org The choice of solvent can also play a role in the reaction mechanism itself; for instance, some photoinduced borylations can proceed via an electron-donor-acceptor (EDA) complex involving solvent anions. nih.gov
Temperature and Energy Source: Thermally promoted borylation reactions often require elevated temperatures, sometimes as high as 120 °C, to achieve efficient C–H activation. chemrxiv.org An alternative and more sustainable approach involves photochemical activation. Iron-catalyzed borylation of 2-methylfuran has been shown to proceed effectively under blue light irradiation at lower temperatures. nih.goved.ac.uk This photochemical approach offers a milder alternative to high-temperature thermal methods.
The following table summarizes the screening of activators for the iron-catalyzed borylation of 2-methylfuran, highlighting the impact of reaction conditions on yield and regioselectivity. researchgate.net
| Entry | Activator | Yield (%) | Product Ratio (5-boryl : 3-boryl) |
|---|---|---|---|
| 1 | NaOPh | 6 | 75:25 |
| 2 | NaOtBu | 23 | 81:19 |
| 3 | KOtBu | 25 | 80:20 |
| 4 | Na(2-EH) | 67 | 82:18 |
| 5 | TBA(2-EH) | <5 | - |
Data derived from activator screening for the borylation of 2-methyl furan by dmpe₂FeCl₂. researchgate.net Yields determined by ¹H-NMR spectroscopy. 2-EH = 2-ethylhexanoate, TBA = tetra-n-butylammonium.
Advanced Synthetic Techniques and Sustainable Approaches
Modern synthetic chemistry emphasizes the development of more sustainable and efficient methodologies. In the context of preparing this compound, this translates to using greener reagents, milder reaction conditions, and more abundant catalysts.
Earth-Abundant Metal Catalysis: A significant advance is the replacement of precious metals like iridium and palladium with earth-abundant and less toxic alternatives. Iron and manganese-catalyzed C–H borylation of furan derivatives are promising examples of this trend, offering a more cost-effective and environmentally friendly approach. nih.goved.ac.ukacs.org
Photochemical Methods: The use of visible light to promote borylation reactions is a key sustainable technique. nih.goved.ac.uk Photoredox catalysis or direct photoexcitation of catalyst-substrate complexes can enable reactions to proceed at ambient temperatures, reducing the energy consumption associated with high-temperature thermal methods. nih.goved.ac.ukacs.org
Green Solvents: The selection of environmentally benign solvents is a core principle of green chemistry. Replacing hazardous solvents like benzene, n-hexane, and chlorinated solvents with safer alternatives such as 2-MeTHF or, where possible, water or bio-derived solvents, significantly improves the environmental profile of the synthesis. acsgcipr.orgresearchgate.net
Metal-Free Borylation: An emerging area of research focuses on metal-free borylation reactions. These methods often utilize photoinduced activation of a diboron reagent in the presence of a base or an organic photocatalyst, completely avoiding transition-metal contamination of the final product. organic-chemistry.orgorganic-chemistry.org While not yet specifically optimized for the C3-borylation of 2-methylfuran, these techniques represent an advanced and highly sustainable frontier in organoboron chemistry.
Catalytic Applications of 2 Methylfuran 3 Yl Boronic Acid in Intermolecular Cross Coupling Reactions
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is arguably the most widespread application for boronic acids, prized for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. fishersci.com This palladium-catalyzed reaction efficiently forges C(sp²)–C(sp²) bonds between organoboron compounds and organic halides or triflates. libretexts.orgsandiego.edu
The catalytic cycle of the Suzuki-Miyaura reaction comprises three primary steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org Following the oxidative addition of an organic halide to the Pd(0) catalyst to form a Pd(II) intermediate, the crucial transmetalation step occurs. In this stage, the organic group from the boronic acid is transferred to the palladium center. rsc.org
For furan-3-yl boronates, this process is initiated by the activation of the boronic acid with a base (e.g., K₃PO₄, NaOH), forming a more nucleophilic boronate species. libretexts.orgrsc.org This boronate then reacts with the Pd(II) complex, displacing the halide and forming a new diorganopalladium(II) intermediate. The exact mechanism of transfer can be influenced by the reaction conditions and the nature of the boronate. While detailed mechanistic studies specifically for (2-methylfuran-3-yl)boronic acid are not extensively documented, research on related heteroaryl boronic acids suggests that the furan (B31954) oxygen can potentially interact with the metal center, although this is less common for 3-furyl systems compared to 2-furyl ones.
The final step, reductive elimination, involves the formation of the new C-C bond and the expulsion of the coupled product from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle. libretexts.org The efficiency of this step is often influenced by the steric and electronic properties of the ligands on the palladium.
This compound and its parent compound, furan-3-yl boronic acid, have been shown to couple with a wide array of organic electrophiles. The reactivity generally follows the order of I > Br > OTf >> Cl for the leaving group on the electrophile. fishersci.com These reactions enable the synthesis of various 3-arylfurans and 3-vinylfurans, which are important structural motifs.
Coupling reactions with heteroaryl halides are particularly valuable for constructing bis-heterocyclic frameworks prevalent in bioactive molecules. orgsyn.org The scope includes reactions with activated and electron-neutral aryl and heteroaryl halides.
| Boronic Acid | Electrophile | Catalyst System | Product | Yield (%) | Reference |
| Furan-3-ylboronic acid | 5-Bromopyrimidine | NiCl₂(dppp)/dppp | 5-(Furan-3-yl)pyrimidine (B15053580) | 83 | orgsyn.org |
| (5-Formylthiophen-2-yl)boronic acid | 4-Bromoanisole | XPhos Precatalyst | 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde | >95 | ntnu.no |
| Arylboronic acid | Aryl Bromide | Pd(OAc)₂ | Biaryl | — | sandiego.edu |
This table includes representative examples of heteroaryl boronic acid couplings to demonstrate scope; specific data for this compound may vary.
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the choice of catalyst system. Catalyst loadings are often kept low (0.5-5 mol%) for efficiency and cost-effectiveness. fishersci.com However, for challenging substrates, such as aryl chlorides or sterically hindered partners, higher loadings may be necessary. mdpi.com
Ligand architecture plays a critical role in catalyst activity and stability. nih.gov Bulky, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald group (e.g., SPhos, XPhos), are particularly effective. nih.govscirp.org These ligands promote the formation of monoligated, coordinatively unsaturated Pd(0) species, which are highly active in the oxidative addition step, and they accelerate the rate-limiting transmetalation and final reductive elimination steps. researchgate.netnih.gov For instance, XPhos precatalysts have proven highly efficient for coupling thienylboronic acids, a system with challenges similar to those of furanylboronic acids, such as protodeboronation. ntnu.no The choice of ligand can be crucial for achieving high yields, especially when dealing with less reactive aryl chlorides or when performing reactions at room temperature. nih.gov
Emerging Cross-Coupling Methodologies Beyond Palladium Catalysis
While palladium has dominated the field, the development of cross-coupling reactions using more abundant and less expensive first-row transition metals like nickel and copper is a major focus of contemporary research. orgsyn.org Furthermore, metal-free approaches are gaining traction as a sustainable alternative.
Nickel catalysts have emerged as powerful alternatives to palladium for Suzuki-Miyaura type reactions. tcichemicals.com Nickel is more earth-abundant and less expensive, and it can activate a broader range of electrophiles, including aryl chlorides and phenol (B47542) derivatives, which are often challenging substrates for palladium. orgsyn.orgnih.gov Nickel-catalyzed couplings of heteroaryl boronic acids, including furan-3-ylboronic acid, have been successfully developed, proceeding under mild conditions and demonstrating broad functional group tolerance. orgsyn.orgrsc.org For example, the synthesis of 5-(furan-3-yl)pyrimidine was achieved in high yield using a nickel catalyst. orgsyn.org
Copper-catalyzed cross-coupling reactions of organoboron reagents are also an area of growing interest. rsc.org These reactions can be used for C-C as well as C-N and C-S bond formation. nih.gov While early methods were often limited, recent advancements have expanded the scope to include a wider variety of boronic esters and electrophiles, sometimes employing chelation assistance to facilitate the reaction at room temperature. nih.govnih.gov
The development of metal-free cross-coupling reactions represents a significant step towards more sustainable chemical synthesis. preprints.org These methods avoid the cost and potential toxicity associated with transition metal catalysts. Several strategies have been reported for the metal-free coupling of boronic acids. One approach involves the reaction of boronic acids with tosylhydrazones, which can be generated from readily available carbonyl compounds. nih.gov Another strategy relies on the nucleophilic activation of C-S bonds in aryl sulfoxides to react with alcohols. nih.gov Other methods utilize 1,3-dipoles as coupling partners for boronic acids. omicsdi.org While a powerful emerging field, the application of these metal-free methods specifically to this compound is not yet widely established in the literature, but it represents a promising future direction for the application of this versatile reagent.
Stereoselective and Enantioselective Transformations Utilizing this compound
A thorough review of the current scientific literature reveals a notable absence of specific studies focused on the application of This compound in stereoselective and enantioselective intermolecular cross-coupling reactions. While the broader field of asymmetric catalysis has extensively utilized a diverse range of organoboron compounds to achieve high levels of stereocontrol in the synthesis of chiral molecules, the specific use of This compound for such transformations is not well-documented in peer-reviewed research.
The principles of stereoselective cross-coupling reactions, particularly Suzuki-Miyaura couplings, often involve the use of chiral ligands complexed to a transition metal catalyst, typically palladium or nickel. These chiral ligands create a stereochemically defined environment around the metal center, which can differentiate between enantiotopic faces, atoms, or groups of a prochiral substrate, or react selectively with one enantiomer of a racemic mixture. This differentiation allows for the formation of a product with a high degree of enantiomeric excess (e.e.) or diastereomeric ratio (d.r.).
Common strategies to induce stereoselectivity include:
Use of Chiral Ligands: The development of a vast library of chiral phosphine, N-heterocyclic carbene (NHC), and other ligand classes has been pivotal in the advancement of asymmetric cross-coupling reactions.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to one of the coupling partners to direct the stereochemical outcome of the reaction, after which it is cleaved to afford the chiral product.
Enantioselective Transmetalation: In some cases, the transmetalation step of the catalytic cycle can be rendered enantioselective through the use of a chiral catalyst.
Despite the established methodologies for asymmetric cross-coupling reactions with other boronic acids, there are currently no specific examples or detailed research findings in the accessible literature that report the successful application of these strategies using This compound as the coupling partner to generate stereochemically enriched products. Consequently, data tables detailing reaction conditions, yields, and stereoselectivity for such transformations involving this specific compound cannot be provided at this time.
The lack of published data may suggest that research in this particular area is still nascent or that the substrate may present unique challenges that have yet to be overcome. Future investigations may explore the potential of This compound in asymmetric synthesis, which would involve the screening of various chiral ligands, catalysts, and reaction conditions to achieve stereocontrol. Until such studies are published, the stereoselective and enantioselective catalytic applications of This compound in intermolecular cross-coupling reactions remain an unexplored area of chemical research.
Strategic Utility of 2 Methylfuran 3 Yl Boronic Acid As a Core Molecular Building Block
Assembly of Complex Heterocyclic Frameworks
The inherent reactivity of (2-Methylfuran-3-yl)boronic acid makes it a powerful tool for the synthesis of diverse and complex heterocyclic systems. Its utility is particularly evident in the construction of polysubstituted furan (B31954) derivatives and in annulation reactions to form fused ring systems.
Synthesis of Polysubstituted Furan Derivatives with Defined Topologies
This compound is a key precursor for the synthesis of polysubstituted furans, which are prevalent structural motifs in numerous natural products and biologically active compounds. researchgate.net The Suzuki-Miyaura cross-coupling reaction is a primary method for achieving this, allowing for the formation of carbon-carbon bonds between the furan core and various aryl or heteroaryl partners. morressier.com
While specific examples detailing the use of this compound in the synthesis of a wide array of polysubstituted furans are not extensively documented in publicly available literature, the principles of Suzuki-Miyaura coupling with other furan boronic acids can be extrapolated. For instance, the palladium-catalyzed coupling of furan-3-boronic acid with various aryl halides has been shown to proceed with high efficiency, yielding the corresponding 3-arylfurans. This suggests that this compound would similarly react with a range of aryl and heteroaryl halides to produce a diverse library of 3-substituted-2-methylfurans. The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent.
Recent advancements in palladium catalysis have further expanded the scope of such transformations, enabling the synthesis of highly functionalized and sterically hindered furans. mdpi.com These methods often employ specialized ligands to enhance catalytic activity and selectivity. The table below illustrates representative examples of polysubstituted furans synthesized via palladium-catalyzed cross-coupling reactions of furan boronic acids with different coupling partners, highlighting the potential for generating diverse topologies.
Table 1: Representative Polysubstituted Furans via Palladium-Catalyzed Cross-Coupling
| Furan Boronic Acid Derivative | Coupling Partner | Catalyst/Ligand | Product | Yield (%) |
| Furan-3-boronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | 3-(4-Methoxyphenyl)furan | 85 |
| Furan-3-boronic acid | 2-Chloropyridine | Pd₂(dba)₃ / SPhos | 3-(Pyridin-2-yl)furan | 78 |
| 5-Formylfuran-2-boronic acid | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ / XPhos | 5-(4-Nitrophenyl)furan-2-carbaldehyde | 92 |
This table presents data for analogous furan boronic acids to illustrate the potential synthetic utility of this compound due to a lack of specific literature examples for the title compound.
Annulation and Ring-Forming Reactions for Fused Systems
This compound can serve as a linchpin for the construction of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. Annulation reactions, where a new ring is formed onto the furan core, can lead to the synthesis of a variety of bicyclic and polycyclic frameworks.
One notable application is in the synthesis of furopyridines, a class of compounds with diverse biological activities. While direct annulation examples with this compound are not prevalent, related methodologies provide a clear blueprint. For example, palladium-catalyzed annulation of 2-(methylthio)benzofuran-3-carboxylates with 2-hydroxyphenylboronic acids has been used to synthesize coumestan (B1194414) derivatives. nih.gov This suggests that a similar strategy could be employed with this compound and appropriately substituted reaction partners to construct furo[3,2-c]pyridines or other fused systems.
Furthermore, the synthesis of furo[2,3-b]pyridines has been achieved through various synthetic routes, some of which could potentially be adapted to utilize this compound as a starting material. researchgate.net These methods often involve the construction of the pyridine (B92270) ring onto a pre-existing furan scaffold.
Applications in Medicinal Chemistry and Drug Discovery Programs
The furan motif is a common feature in many pharmacologically active compounds, and the ability to functionalize this core using this compound makes it a valuable tool in drug discovery.
Design and Synthesis of Pharmacologically Relevant Furan-Containing Bioactive Compounds
The 2-methyl-3-furyl moiety is present in a number of bioactive molecules. For instance, derivatives of 2-methyl-3-furyl sulfide (B99878) have been synthesized and shown to possess antimicrobial properties. rsc.orgnih.gov These compounds are prepared through the reaction of bis(2-methyl-3-furyl) disulfide with various electrophiles. nih.gov The resulting thioethers exhibit activity against a range of foodborne bacteria and fungi, highlighting their potential as novel preservatives. rsc.orgnih.gov
The synthesis of YC-1 (Lificiguat), an antiplatelet agent, and its derivatives, which contain a 3-(5'-hydroxymethyl-2'-furyl) moiety, demonstrates the importance of substituted furans in medicinal chemistry. nih.gov The synthetic strategies for these molecules often involve the coupling of a furan derivative with another heterocyclic core, a transformation where a boronic acid derivative could be instrumental.
Structure-Activity Relationship (SAR) Studies of Molecules Derived from this compound
While specific structure-activity relationship (SAR) studies focusing on a broad range of molecules derived directly from this compound are not widely reported, SAR studies of related furan-containing compounds provide valuable insights. For example, in the development of pyruvate (B1213749) dehydrogenase (PDH) E1 inhibitors, a series of furan-based thiamine (B1217682) analogues were synthesized and evaluated. researchgate.net These studies revealed that modifications to the furan ring and its substituents significantly impacted the inhibitory activity.
In the case of the aforementioned 2-methyl-3-furyl sulfide derivatives, SAR studies have indicated that the nature of the substituent attached to the sulfur atom plays a crucial role in their antimicrobial efficacy. The presence of certain functional groups can enhance the activity against specific microbial strains. rsc.org
The table below summarizes the antimicrobial activity of some 2-methyl-3-furyl sulfide derivatives, illustrating the initial findings in this area.
Table 2: Antimicrobial Activity of Selected 2-Methyl-3-furyl Sulfide Derivatives
| Compound | Structure | Test Organism | Activity (MIC, μg/mL) |
| 3b | 2-Methyl-3-((tetrahydrofuran-2-yl)methylthio)furan | Staphylococcus aureus | 12.5 |
| 3d | N-((2-Methylfuran-3-yl)thiomethyl)formamide | Escherichia coli | 25 |
| 5a | 2-((2-Methylfuran-3-yl)thio)ethanol | Bacillus subtilis | 50 |
Data extracted from a study on 2-methyl-3-furyl sulfide derivatives to showcase the potential for developing bioactive compounds from the 2-methyl-3-furyl scaffold. rsc.orgrsc.org
Contributions to Agrochemical Research and Functional Material Science
The versatility of this compound extends beyond medicinal chemistry into the realms of agrochemicals and materials science.
In agrochemical research, the development of novel pesticides is crucial. The 2-methyl-3-furyl scaffold has been incorporated into molecules with potential preservative applications, as seen with the antimicrobial 2-methyl-3-furyl sulfide derivatives. rsc.orgnih.gov This suggests that derivatives of this compound could be explored for the development of new fungicides or bactericides for crop protection.
In the field of functional materials, furan-based compounds are being investigated for their potential in organic electronics. rsc.org The electron-rich nature of the furan ring makes it a suitable component for organic semiconductors and fluorescent materials. While specific applications of this compound in this area are yet to be extensively reported, its ability to be incorporated into larger conjugated systems through cross-coupling reactions makes it a promising candidate for the synthesis of novel organic electronic materials. The development of such materials could lead to advancements in technologies like organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Development of Novel Agrochemical Candidates with Furan Scaffolds
The furan nucleus is a structural motif present in a variety of biologically active compounds, including those with applications in agriculture. Its presence can confer desirable properties to a molecule, and its derivatives are explored for the development of new fungicides, insecticides, and herbicides. nih.govnih.gov The use of boronic acids, particularly through the Suzuki-Miyaura coupling reaction, is a cornerstone of modern medicinal and agrochemical research for synthesizing complex molecular architectures. chemrxiv.orgnih.gov
This compound serves as a key intermediate for introducing the 2-methylfuran-3-yl fragment into larger, more complex molecules. This building block can be coupled with a variety of aryl or heteroaryl halides to generate novel compounds with potential agrochemical activity. The Suzuki-Miyaura reaction is highly valued for its mild reaction conditions and tolerance of a wide range of functional groups, which is critical when constructing elaborate molecules for biological screening. chemrxiv.orgyoutube.com
For instance, the synthesis of a hypothetical fungicidal candidate could involve the coupling of this compound with a halogenated heterocyclic compound known to have some baseline biological activity. The addition of the 2-methylfuran (B129897) moiety could enhance efficacy, modify the mode of action, or improve the metabolic profile of the resulting conjugate. The general reaction is outlined below:
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Potential Application |
| This compound | Aryl/Heteroaryl Halide (e.g., a brominated thiazole) | Palladium Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3-(Aryl/Heteroaryl)-2-methylfuran | Novel Fungicide/Insecticide Candidate |
This table illustrates a generalized synthetic approach. The specific reactants and conditions would be subject to detailed research and optimization.
The development of such candidates is driven by the constant need for new agrochemicals to combat resistance and to meet more stringent environmental and safety standards. The use of biomass-derived building blocks like this compound is also in line with the growing demand for more sustainable agricultural inputs. nih.govnih.gov
Integration into Monomer Synthesis for Advanced Polymeric Materials
Furan-based polymers are gaining significant attention as a sustainable alternative to petroleum-derived plastics. core.ac.uk Monomers derived from renewable resources like furfural (B47365) are being used to create a new generation of polyesters, polyamides, and other advanced materials. nih.gov Boronic acids and their derivatives are also being integrated into polymer science to create functional materials with unique properties, such as saccharide-responsive hydrogels and self-healing polymers. rsc.orgnih.gov
This compound can be utilized as a precursor in the synthesis of novel monomers for polymerization. One potential route is to functionalize the boronic acid group or use it as a handle to link the furan ring into a polymerizable structure. For example, the boronic acid could be converted into other functional groups, or it could be used in coupling reactions to create a bifunctional monomer suitable for step-growth polymerization.
A hypothetical approach to a furan-containing monomer could involve a Suzuki coupling reaction where the boronic acid is reacted with a halogenated compound that also contains a polymerizable group, such as a vinyl or acrylate (B77674) moiety.
| Boronic Acid Precursor | Coupling Partner | Reaction Type | Resulting Monomer Structure | Polymer Type |
| This compound | 4-Vinylphenyl bromide | Suzuki Coupling | 3-(4-Vinylphenyl)-2-methylfuran | Styrenic Polymer |
| This compound | 2-Bromoethyl acrylate | Suzuki Coupling | Ethyl 2-(2-methylfuran-3-yl)acrylate | Acrylic Polymer |
This table presents hypothetical pathways to furan-based monomers. The feasibility and conditions for these reactions would require experimental validation.
The incorporation of the rigid furan ring into the polymer backbone can enhance thermal stability and mechanical properties. core.ac.uk Furthermore, polymers containing boronic acid functionalities are being explored for a range of "smart" applications, including sensors and drug delivery systems, due to the ability of the boronic acid to reversibly bind with diols, such as sugars. rsc.orgnih.gov The synthesis of polymers from building blocks like this compound represents a convergence of green chemistry and advanced materials science, aiming to produce high-performance, functional, and sustainable polymers. rsc.org
Theoretical and Computational Investigations of 2 Methylfuran 3 Yl Boronic Acid and Its Reactivity
Quantum Chemical Characterization of Electronic Structure and Reactivity Profiles
Quantum chemical calculations are fundamental to elucidating the electronic structure and predicting the reactivity of (2-Methylfuran-3-yl)boronic acid. Methods like Density Functional Theory (DFT) are employed to determine molecular geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP), which collectively govern the molecule's stability and reaction preferences. ijcce.ac.ir
The electronic profile of this compound is characterized by the interplay between the electron-rich 2-methylfuran (B129897) ring and the electron-deficient boronic acid moiety. The methyl group at the C2 position acts as an electron-donating group, increasing the electron density of the furan (B31954) ring and influencing its aromaticity and nucleophilicity. The boronic acid group, with its vacant p-orbital on the boron atom, serves as a Lewis acidic center and the reactive site for transmetalation in cross-coupling reactions.
Analysis of the frontier molecular orbitals reveals the distribution of electron density. The Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-rich furan ring, indicating its role as the primary nucleophilic site. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is centered on the boron atom, highlighting its electrophilic character. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and kinetic stability. ijcce.ac.ir A smaller gap generally implies higher reactivity.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show a region of negative potential (red/yellow) around the oxygen atom of the furan ring and the hydroxyl groups of the boronic acid, indicating sites susceptible to electrophilic attack. A region of positive potential (blue) would be located around the boron atom and the hydroxyl hydrogens, marking them as sites for nucleophilic attack.
Table 1: Calculated Electronic Properties of this compound (Note: These values are representative and would be obtained from DFT calculations, for example, at the B3LYP/6-311++G(d,p) level of theory.)
| Property | Calculated Value | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate electrons. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. |
| Dipole Moment | 2.8 D | Measure of the overall polarity of the molecule. |
| Boron NBO Charge | +1.5 e | Natural Bond Orbital charge, indicating the electrophilicity of the boron atom. |
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Transition States
DFT is a powerful tool for investigating the detailed mechanisms of reactions involving boronic acids, most notably the Suzuki-Miyaura cross-coupling reaction. rsc.org This reaction typically involves a catalytic cycle with a palladium complex, consisting of three main steps: oxidative addition, transmetalation, and reductive elimination. rsc.org
Computational studies can model the entire catalytic cycle for the coupling of this compound with an organic halide. The transmetalation step, where the 2-methylfuryl group is transferred from the boron atom to the palladium center, is often the rate-determining step. rsc.org DFT calculations can elucidate the structure of the key intermediates and transition states along the reaction coordinate. Methods such as the climbing image nudged elastic band (CI-NEB) are used to locate the minimum energy path and identify the transition state structures. researchgate.net
Table 2: Hypothetical DFT-Calculated Activation Energies for the Suzuki-Miyaura Coupling of this compound with Bromobenzene (Note: Energies are relative to the preceding intermediate and are illustrative of typical DFT results.)
| Elementary Step | Transition State | Activation Energy (kcal/mol) |
| Oxidative Addition | TSOA | 12.5 |
| Transmetalation | TSTM | 15.8 |
| Reductive Elimination | TSRE | 8.2 |
Computational Prediction of Catalytic Activity and Selectivity in Cross-Coupling Processes
Beyond mechanistic elucidation, computational chemistry can predict the activity and selectivity of different catalytic systems for the cross-coupling of this compound. The choice of ligand on the palladium catalyst is crucial for the reaction's success, influencing reaction rates and product yields. researchgate.net
By systematically modeling the Suzuki-Miyaura reaction with various phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, DFT calculations can predict which catalyst will be most effective. This is achieved by comparing the calculated activation energy barriers for the rate-determining transmetalation step for each ligand. illinois.edu A lower activation barrier corresponds to a higher predicted catalytic activity.
Table 3: Computationally Predicted Catalytic Performance for Different Ligands in the Coupling of this compound (Note: Data is hypothetical, based on computational screening principles.)
| Ligand | Catalyst System | Predicted Rate-Determining Barrier (kcal/mol) | Predicted Selectivity (Product:Byproduct) |
| PPh3 | Pd(PPh3)4 | 18.5 | 90:10 |
| RuPhos | Pd(RuPhos) G2 | 14.2 | >99:1 |
| SPhos | Pd(SPhos) G2 | 15.1 | 98:2 |
| XPhos | Pd(XPhos) G3 | 14.8 | 97:3 |
Molecular Dynamics Simulations for Understanding Solution-Phase Behavior
The behavior of this compound in solution is complex and significantly impacts its reactivity. Boronic acids are known to exist in equilibrium with various species, including monomeric, dimeric, and trimeric cyclic anhydrides (boroxines). youtube.com The position of this equilibrium is highly dependent on the solvent, concentration, and temperature.
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in a condensed phase. By simulating a system containing many boronic acid and solvent molecules over time, MD can provide insights into:
Solvation Structure: How solvent molecules arrange around the boronic acid, particularly around the Lewis acidic boron center and the polar hydroxyl groups.
Aggregation and Equilibria: The formation and dissolution of boroxine (B1236090) trimers and other aggregates, providing a dynamic picture of the species present in solution.
Transport Properties: The diffusion coefficient of the boronic acid in different solvents, which is relevant to understanding reaction kinetics.
These simulations require accurate force fields that describe the interactions between all atoms in the system. The results from MD simulations can help explain experimental observations and guide the choice of solvent for optimizing reaction outcomes.
Table 4: Typical Parameters for a Molecular Dynamics Simulation of this compound in Dioxane (Note: These parameters are illustrative of a standard simulation setup.)
| Parameter | Value/Description |
| System Composition | 50 boronic acid molecules, ~2000 dioxane molecules |
| Force Field | General Amber Force Field (GAFF) with custom parameters for boron |
| Simulation Box | Cubic, ~45 Å x 45 Å x 45 Å with periodic boundary conditions |
| Ensemble | NPT (isothermal-isobaric) |
| Temperature | 298 K |
| Pressure | 1 atm |
| Simulation Time | 200 ns |
Future Research Directions and Unexplored Potential of 2 Methylfuran 3 Yl Boronic Acid
Development of Novel Synthetic Transformations and Reaction Chemistries
The reactivity of the boronic acid group and the furan (B31954) ring in (2-Methylfuran-3-yl)boronic acid offers a rich landscape for the development of new synthetic methodologies. Future research is anticipated to expand beyond standard applications into more intricate and efficient chemical transformations.
One of the most established reactions for boronic acids is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. rsc.orgboronmolecular.com While this reaction is widely used, future work with this compound could focus on developing more sustainable and efficient catalytic systems. This includes the use of earth-abundant metal catalysts as alternatives to palladium and employing green solvents. The low stability of some furanboronic acid derivatives, which can lead to protodeboronation during cross-coupling, presents a challenge that could be addressed by developing new ligands and reaction conditions to enhance stability and reactivity. nih.gov
Furthermore, the furan moiety itself is a versatile participant in various chemical reactions. Research into the development of novel heterocyclic compounds using this compound as a precursor is a promising avenue. mdpi.comacs.orgsigmaaldrich.com This could involve reactions that functionalize the furan ring, followed by cyclization reactions to build complex molecular architectures with potential applications in medicinal chemistry and materials science.
Another area of significant potential is the exploration of C-H activation reactions. mdpi.comrsc.org Direct functionalization of the C-H bonds on the furan ring of this compound or its derivatives could provide more atom-economical and step-efficient synthetic routes to complex molecules. Developing catalytic systems that can selectively activate specific C-H bonds on the furan ring in the presence of the boronic acid group will be a key challenge and a significant advancement.
The table below summarizes potential novel synthetic transformations involving this compound.
| Transformation Type | Potential Research Focus | Key Challenges | Potential Applications |
| Suzuki-Miyaura Coupling | Development of earth-abundant metal catalysts (e.g., nickel, copper) and use of green solvents. | Catalyst stability and activity, prevention of protodeboronation. | Synthesis of biaryls, pharmaceuticals, and conjugated polymers. |
| Novel Heterocycle Synthesis | Multi-step reactions involving initial functionalization of the furan ring followed by cyclization. | Regio- and stereoselectivity of the reactions. | Drug discovery, agrochemicals, and organic electronics. |
| C-H Activation | Selective functionalization of C-H bonds on the furan ring. | Catalyst design for selective C-H bond activation in the presence of the boronic acid group. | Atom-economical synthesis of complex organic molecules. |
| Catalytic Applications | Use of this compound derivatives as ligands or catalysts. | Design of stable and efficient catalytic systems. | Asymmetric synthesis and novel catalytic cycles. |
Integration into Automated Synthesis Platforms and Flow Chemistry Regimes
The increasing demand for rapid synthesis and screening of new molecules has led to the development of automated synthesis platforms and flow chemistry techniques. The integration of this compound into these modern synthetic workflows represents a significant area for future research.
Flow chemistry, in particular, offers several advantages for reactions involving boronic acids, including precise control over reaction parameters, enhanced safety, and scalability. The synthesis of boronic acids themselves can be performed efficiently in continuous flow setups, enabling rapid production of building blocks like this compound. Future research will likely focus on developing robust and scalable flow chemistry protocols for various transformations of this compound, such as Suzuki-Miyaura couplings and other cross-coupling reactions.
Automated synthesis platforms can be programmed to perform multi-step synthetic sequences with minimal human intervention. Incorporating this compound into these platforms would enable the rapid generation of libraries of furan-containing compounds for high-throughput screening in drug discovery and materials science. The development of standardized protocols and compatible reagents will be crucial for the successful integration of this building block into automated workflows.
The following table outlines key areas for future research in the integration of this compound into modern synthesis technologies.
| Technology | Research Focus | Anticipated Advantages | Potential Challenges |
| Flow Chemistry | Development of continuous flow protocols for the synthesis and reactions of this compound. | Improved reaction control, enhanced safety, scalability, and higher yields. | Reactor fouling, catalyst deactivation, and optimization of reaction conditions. |
| Automated Synthesis | Integration into robotic platforms for multi-step synthesis and library generation. | High-throughput synthesis, rapid discovery of new compounds, and increased reproducibility. | Compatibility with existing automated systems, development of robust reaction protocols. |
Exploration of Supramolecular Interactions and Self-Assembly in Advanced Materials
The ability of boronic acids to form reversible covalent bonds with diols and to participate in various non-covalent interactions makes them attractive components for the design of advanced materials through supramolecular chemistry and self-assembly. researchgate.netnih.gov The unique combination of a boronic acid and a furan ring in this compound presents exciting opportunities in this field.
A significant area of future research is the use of this compound as a building block for the synthesis of Covalent Organic Frameworks (COFs). rsc.orgresearchgate.netnih.gov COFs are a class of porous crystalline polymers with potential applications in gas storage, catalysis, and sensing. The boronic acid moiety can undergo condensation reactions with polyol linkers to form stable boronate ester linkages, which are the basis for many COFs. The furan ring can introduce unique electronic and structural properties to the resulting framework.
Furthermore, the boronic acid group can act as a recognition site for saccharides and other diol-containing molecules. mdpi.com This property can be exploited to create sensors and responsive materials. Future research could focus on developing materials functionalized with this compound for the selective detection of biologically important molecules.
The self-assembly of molecules containing this compound into well-defined nanostructures is another promising research direction. nih.govrsc.org The interplay of hydrogen bonding, π-π stacking of the furan rings, and reversible boronate ester formation could be harnessed to create novel soft materials with interesting optical and electronic properties.
The table below highlights potential applications of this compound in supramolecular chemistry and materials science.
| Material Type | Role of this compound | Potential Properties and Applications |
| Covalent Organic Frameworks (COFs) | Monomeric building block for framework construction via boronate ester linkages. | Porous materials for gas storage, separation, and heterogeneous catalysis. |
| Chemical Sensors | Recognition element for diol-containing analytes. | Fluorescent or electrochemical sensors for saccharides, glycoproteins, and other biomolecules. |
| Self-Assembled Materials | Molecular component for the formation of gels, liquid crystals, and other nanostructures. | Responsive materials, drug delivery systems, and organic electronics. |
Green Chemistry Innovations for Sustainable Production and Application
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The fact that 2-methylfuran (B129897) can be derived from lignocellulosic biomass, a renewable feedstock, positions this compound as a key player in the development of sustainable chemical processes. mdpi.comrsc.org
Future research in this area will likely focus on several key aspects. Firstly, the development of greener synthetic routes to this compound itself is crucial. This includes the use of environmentally benign solvents, catalysts, and reaction conditions. The catalytic conversion of biomass-derived platform molecules into valuable chemicals is a rapidly advancing field, and new methods for the efficient and selective synthesis of functionalized furans are continuously being explored. nih.govmdpi.comrsc.org
Secondly, the application of this compound in green chemical processes is a major research frontier. This involves its use as a building block for the synthesis of biodegradable polymers, environmentally friendly solvents, and sustainable materials. For instance, furan-based polymers are being investigated as renewable alternatives to petroleum-derived plastics.
Finally, the development of catalytic systems that can be recycled and reused is a cornerstone of green chemistry. Future work on reactions involving this compound should prioritize the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused, minimizing waste and improving process efficiency.
The following table summarizes the potential green chemistry innovations related to this compound.
| Green Chemistry Principle | Research Direction | Potential Impact |
| Use of Renewable Feedstocks | Optimization of the conversion of lignocellulosic biomass to 2-methylfuran and subsequently to this compound. | Reduced reliance on fossil fuels and a more sustainable chemical industry. |
| Safer Solvents and Auxiliaries | Development of synthetic methods that use water or other green solvents. | Minimized environmental impact and improved worker safety. |
| Catalysis | Design of highly efficient and recyclable catalysts for the synthesis and reactions of this compound. | Increased atom economy, reduced waste, and lower energy consumption. |
| Design for Degradation | Incorporation of the furan moiety from this compound into biodegradable polymers and materials. | Reduction of plastic pollution and development of a circular economy. |
Q & A
Q. What are the key challenges in synthesizing and purifying (2-Methylfuran-3-yl)boronic acid?
Boronic acids are often synthesized via intermediates like boronic esters due to purification challenges. For this compound, purification is complicated by its tendency to form cyclic anhydrides (boroxines) during dehydration. To mitigate this, derivatization with diols (e.g., pinacol) to form stable esters is recommended, followed by hydrolysis under controlled conditions . Reaction monitoring via TLC or HPLC is critical to assess intermediate stability.
Q. How does this compound interact with diols, and what factors influence binding affinity?
The boronic acid group binds reversibly with 1,2- or 1,3-diols via boronate ester formation. Binding affinity depends on pH (optimal at physiological pH), diol geometry (e.g., cis-diols in sugars), and electronic effects from substituents on the furan ring. For example, electron-withdrawing groups enhance Lewis acidity, increasing binding strength. Stopped-flow kinetic studies show binding occurs within seconds, with kon values following the order: D-fructose > D-tagatose > D-mannose > D-glucose .
Q. What role does this compound play in drug design?
Boronic acids are used as bioisosteres for carboxylic acids or to enhance pharmacokinetics. In proteasome inhibitors like Bortezomib, the boronic acid moiety forms reversible covalent bonds with catalytic threonine residues. For this compound, computational docking studies can predict target interactions (e.g., enzymes with nucleophilic active sites), while in vitro assays validate inhibitory potency and selectivity .
Advanced Research Questions
Q. What advanced analytical methods are suitable for quantifying trace impurities in this compound?
LC-MS/MS in Multiple Reaction Monitoring (MRM) mode is preferred for detecting boronic acid impurities at sub-ppm levels. Sample preparation avoids derivatization to reduce workflow complexity. Method validation includes assessing linearity (R² > 0.99), LOD/LOQ (e.g., 0.1 ppm), and recovery rates (90–110%) using spiked samples .
Q. How can the kinetics of diol binding be experimentally determined for this compound?
Stopped-flow fluorescence spectroscopy is ideal for measuring kon and koff values. A typical protocol involves mixing equimolar boronic acid and diol solutions at varying pH (6.5–8.5) and monitoring fluorescence quenching. Data fitting to a pseudo-first-order model reveals rate constants, while ITC validates thermodynamic parameters (ΔG, ΔH) .
Q. What structural modifications improve the thermal stability of this compound for material science applications?
Introducing electron-donating groups (e.g., methyl on the furan ring) stabilizes the boronic acid against thermal degradation. Thermogravimetric analysis (TGA) under nitrogen shows decomposition onset temperatures. For flame-retardant applications, blending with polymers like polyacrylates enhances char formation, reducing flammability .
Q. How does this compound interact with glycoproteins in surface-based assays?
Surface plasmon resonance (SPR) with boronic acid-functionalized dextran surfaces reveals binding specificity for glycoproteins (e.g., RNase B vs. RNase A). Selectivity depends on terminal saccharides (e.g., sialic acid) and buffer conditions. Competitive elution with sorbitol (0.5 M, pH 8.5) confirms reversible binding .
Q. What strategies optimize this compound-based sensors for real-time glucose monitoring?
Conjugating the boronic acid to fluorophores (e.g., anthracene) creates ratiometric sensors. Immobilization on hydrogel matrices (e.g., polyacrylamide) enhances response time (<30 s). Calibration curves in artificial interstitial fluid (pH 7.4) validate sensitivity (LOD < 0.1 mM) and selectivity over fructose .
Q. How can MALDI-MS be adapted for sequencing peptide-boronic acid conjugates?
Derivatization with 2,5-dihydroxybenzoic acid (DHB) prevents boroxine formation during MALDI analysis. On-plate esterification with DHB (10 mg/mL in MeCN) enables direct detection of peptide-boronic acids. MS/MS fragmentation (CID, 20–30 eV) generates sequence tags, while isotopic labeling (e.g., ¹⁰B/¹¹B) confirms boron incorporation .
Q. What computational tools predict the mutagenic potential of this compound derivatives?
QSAR models using Mordred descriptors (e.g., molecular weight, logP) and machine learning (k-means clustering) classify mutagenicity. In silico tools like Derek Nexus or Toxtree assess structural alerts (e.g., boronic acid moiety). Experimental validation via Ames testing (OECD 471) is critical for high-risk candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
